molecular formula C10H18N4O B13069726 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13069726
M. Wt: 210.28 g/mol
InChI Key: CXLKKVJQHFXBLZ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methylpropanamide with trimethylpyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylpropanamide: A precursor in the synthesis of the target compound.

    Trimethylpyrazole: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar structures but different functional groups.

Uniqueness

2-Amino-2-methyl-3-(trimethyl-1H-pyrazol-1-YL)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-6-7(2)13-14(8(6)3)5-10(4,12)9(11)15/h5,12H2,1-4H3,(H2,11,15)

InChI Key

CXLKKVJQHFXBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C)(C(=O)N)N)C

Origin of Product

United States

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